N-[1-(2-naphthyl)ethyl]-1-naphthamide
Description
N-[1-(2-Naphthyl)ethyl]-1-naphthamide is a naphthalene-derived amide compound characterized by a 1-naphthamide backbone substituted with a 2-naphthylethyl group. Its molecular structure suggests strong π-π stacking interactions, which may influence its crystallinity and solubility in organic solvents .
Properties
IUPAC Name |
N-(1-naphthalen-2-ylethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c1-16(19-14-13-17-7-2-3-9-20(17)15-19)24-23(25)22-12-6-10-18-8-4-5-11-21(18)22/h2-16H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZLURYATKHVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[1-(2-naphthyl)ethyl]-1-naphthamide and its analogs, based on available evidence:
Key Findings:
The hydroxyl group in N-(2-hydroxyphenyl)-1-naphthamide increases polarity, making it more soluble in aqueous-alcoholic mixtures than the purely aromatic this compound .
Commercial and Industrial Relevance: 1-Naphthylacetamide (NAA Amide) dominates agricultural markets, with established use in thinning fruits and regulating crop growth . In contrast, this compound lacks documented commercial applications, suggesting niche research utility. 1-ACETAMINO-7-NAPHTHOL’s phenolic functionality makes it a precursor for azo dyes, highlighting the role of substituent positioning in industrial applicability .
Thermal and Physical Properties :
- Naphthyl-substituted amides generally exhibit high melting points (>200°C) due to aromatic rigidity. For example, 1-naphthylacetamide melts at 182–185°C, while hydroxylated derivatives like N-(2-hydroxyphenyl)-1-naphthamide show lower melting points (~160°C) due to disrupted crystallinity .
Q & A
Q. What are the established synthetic routes for N-[1-(2-naphthyl)ethyl]-1-naphthamide, and what experimental conditions are critical for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves amide bond formation between 1-naphthoyl chloride and a substituted ethylamine precursor (e.g., 1-(2-naphthyl)ethylamine). Key steps include:
- Reagent selection : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid moiety .
- Reaction conditions : Conduct reactions under inert atmospheres (argon/nitrogen) to prevent moisture interference. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for solubility .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity .
- Yield optimization : Monitor reaction progress via TLC or HPLC, adjusting stoichiometry (1.1–1.2 equivalents of 1-naphthoyl chloride) to minimize by-products .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of naphthyl protons (δ 7.2–8.5 ppm) and amide carbonyl signals (δ ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 344.15 for CHNO) .
- HPLC-PDA : Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can researchers screen the biological activity of this compound in early-stage studies?
- Methodological Answer :
- In vitro assays : Prioritize enzyme inhibition (e.g., acetylcholinesterase or kinases) using fluorometric or colorimetric substrates. For example, Ellman’s assay for cholinesterase activity .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with targets like melanocortin receptors (MC5R) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can structural modifications to this compound resolve contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from substituent effects on the naphthyl or ethyl groups. A systematic approach includes:
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SAR analysis : Compare analogs with varying substituents (Table 1). For example, halogenation at the phenyl ring enhances lipophilicity and receptor binding .
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Crystallography : Resolve 3D structures via X-ray diffraction to identify binding conformations .
-
Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with target enzymes/receptors, guiding rational design .
Table 1. Substituent Effects on Biological Activity
Substituent Position Biological Activity Key Finding 3,5-Dichlorophenyl MC5R modulation IC = 0.8 µM Unsubstituted phenyl Weak activity IC >10 µM Pyridinyl-piperidine Antifungal MIC = 16 µg/mL
Q. What experimental strategies mitigate challenges in optimizing synthetic scalability while maintaining stereochemical purity?
- Methodological Answer :
- Catalyst optimization : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective synthesis of ethylamine precursors .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions in large-scale amide coupling .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
Q. How can researchers validate the metabolic stability and toxicity profile of this compound?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor demethylation or hydroxylation pathways .
- Toxicogenomics : RNA-seq analysis on hepatocytes identifies oxidative stress markers (e.g., CYP450 upregulation) .
- In vivo profiling : Acute toxicity studies in rodents (OECD 423) establish LD and histopathological endpoints .
Key Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
